![molecular formula C12H19N B1317253 4-Methyl-4-phenylpentan-2-amine CAS No. 24854-91-9](/img/structure/B1317253.png)
4-Methyl-4-phenylpentan-2-amine
Overview
Description
4-Methyl-4-phenylpentan-2-amine is a chemical compound with the CAS Number: 24854-91-9 . It has a molecular weight of 177.29 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-phenylpentan-2-amine is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 . This indicates that the molecule contains 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
4-Methyl-4-phenylpentan-2-amine is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agent
Research suggests that derivatives of 4-Methyl-4-phenylpentan-2-amine exhibit potent antifungal activity and moderate antibacterial effects . These properties make it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Nonlinear Optical Materials: Enhancing Optical Properties
The compound’s derivatives have been studied for their potential in enhancing the optical properties of materials. They could contribute to the development of nonlinear optical materials with improved second-order hyperpolarizability, which is crucial for optoelectronic devices .
Drug Discovery: Binding Affinity Analysis
In silico studies have shown that 4-Methyl-4-phenylpentan-2-amine derivatives have good binding affinity profiles against certain proteins, suggesting their use in drug discovery and design . This application could lead to the development of novel therapeutic agents targeting specific diseases.
Safety And Hazards
properties
IUPAC Name |
4-methyl-4-phenylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylpentan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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